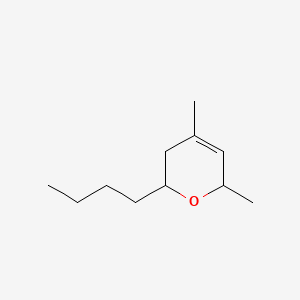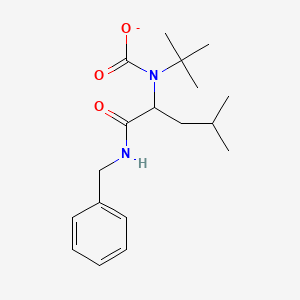
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a carboxylate group attached to a leucinamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide typically involves the reaction of leucinamide with benzyl chloride and tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxylamine and nitrone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylamine, nitrone, and substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the benzyl and tert-butyl groups enhances its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-tert-butylamine: This compound is similar in structure but lacks the carboxylate group.
N-tert-Butylbenzylamine: Another similar compound with a different substitution pattern on the amine group.
Uniqueness
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide is unique due to the presence of the carboxylate group, which imparts distinct chemical properties and enhances its reactivity and binding affinity in biochemical applications.
Properties
CAS No. |
101669-45-8 |
|---|---|
Molecular Formula |
C18H27N2O3- |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[1-(benzylamino)-4-methyl-1-oxopentan-2-yl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)11-15(20(17(22)23)18(3,4)5)16(21)19-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,22,23)/p-1 |
InChI Key |
CIQMCAYITWMJAC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CC=C1)N(C(=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


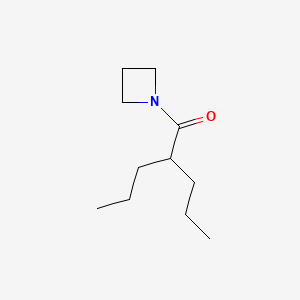


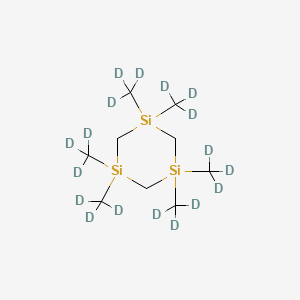
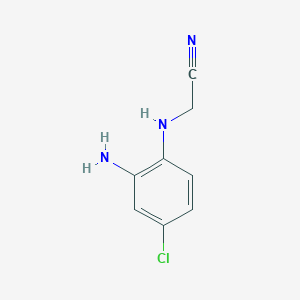
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
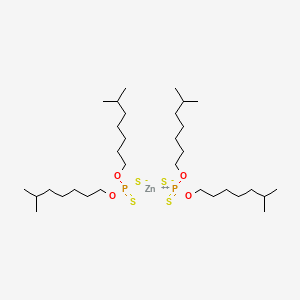
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
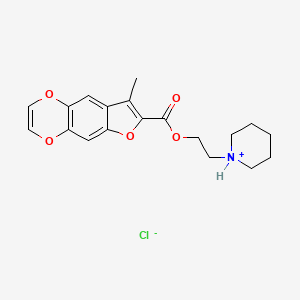
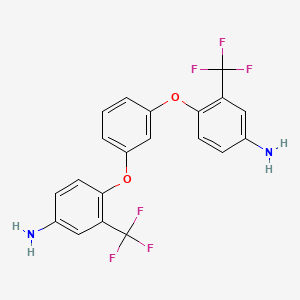
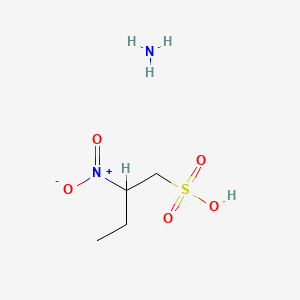
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
